molecular formula C19H18BrF B2970117 1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene CAS No. 477860-08-5

1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene

Cat. No.: B2970117
CAS No.: 477860-08-5
M. Wt: 345.255
InChI Key: YWEGPLCMHABFLH-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene is an organic compound with the molecular formula C19H18BrF. This compound is characterized by the presence of a bromophenyl group, a fluoro group, and a pentyl chain attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 4-bromoiodobenzene reacts with 2-fluoro-4-pentylbenzene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.

    Reduction Reactions: Reagents like lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include alkanes and alcohols.

Scientific Research Applications

1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene involves its interaction with specific molecular targets and pathways. The bromophenyl and fluoro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene can be compared with other similar compounds, such as:

  • 1-[2-(4-Chlorophenyl)ethynyl]-2-fluoro-4-pentylbenzene
  • 1-[2-(4-Methylphenyl)ethynyl]-2-fluoro-4-pentylbenzene
  • 1-[2-(4-Nitrophenyl)ethynyl]-2-fluoro-4-pentylbenzene

Uniqueness: The presence of the bromophenyl group in this compound imparts unique chemical and biological properties compared to its analogs. The bromine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[2-(4-bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrF/c1-2-3-4-5-16-7-11-17(19(21)14-16)10-6-15-8-12-18(20)13-9-15/h7-9,11-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEGPLCMHABFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C=C1)C#CC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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